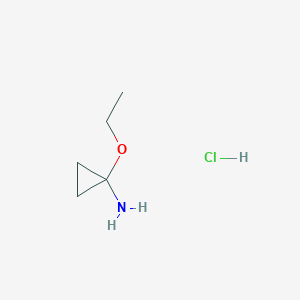
1-Ethoxycyclopropylamine hydrochloride
Vue d'ensemble
Description
1-Ethoxycyclopropylamine hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a derivative of cyclopropylamine, where an ethoxy group is attached to the cyclopropyl ring.
Méthodes De Préparation
The synthesis of 1-ethoxycyclopropylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopropylamine.
Ethoxylation: The cyclopropylamine undergoes ethoxylation to introduce the ethoxy group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ethoxylated product with hydrochloric acid.
Industrial production methods may involve scalable processes such as the Curtius degradation of carboxylic acids to amines, followed by ethoxylation and salt formation .
Analyse Des Réactions Chimiques
1-Ethoxycyclopropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to simpler amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethoxycyclopropylamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-ethoxycyclopropylamine hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate protein functions by binding to active sites or altering protein conformation. The exact pathways depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Ethoxycyclopropylamine hydrochloride can be compared with other cyclopropylamine derivatives:
Cyclopropylamine: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Methoxycyclopropylamine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-Propoxycyclopropylamine: Contains a propoxy group, which may affect its solubility and reactivity compared to the ethoxy derivative .
Propriétés
IUPAC Name |
1-ethoxycyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-7-5(6)3-4-5;/h2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKBESBSOODNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735185 | |
| Record name | 1-Ethoxycyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58939-48-3 | |
| Record name | 1-Ethoxycyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide](/img/structure/B1657880.png)



![4-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B1657889.png)


![(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1657895.png)


![benzyl N'-[N-(4-chlorophenyl)sulfonyl-C-phenylcarbonimidoyl]carbamimidothioate](/img/structure/B1657898.png)

